2-Ethylbutylmagnesium bromide
Overview
Description
2-Ethylbutylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented by the formula C6H13BrMg, where the magnesium atom is bonded to a bromine atom and an ethylbutyl group. This compound is highly reactive and is used in various chemical reactions, particularly in the formation of alcohols, carboxylic acids, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbutylmagnesium bromide is synthesized through the reaction of 2-ethylbutyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
[ \text{C}6\text{H}{13}\text{Br} + \text{Mg} \rightarrow \text{C}6\text{H}{13}\text{MgBr} ]
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. The product is typically handled and stored under inert conditions to maintain its reactivity.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Carboxylation: Reacts with carbon dioxide to form carboxylic acids.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with this compound to form secondary and tertiary alcohols.
Carbon Dioxide: Used in carboxylation reactions to form carboxylic acids.
Solvents: Diethyl ether and THF are commonly used solvents that stabilize the Grignard reagent.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Alkanes: Formed from the reaction with water or alcohols, which decompose the Grignard reagent.
Scientific Research Applications
2-Ethylbutylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethylbutylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to readily form new carbon-carbon bonds, which is a key step in many organic synthesis reactions.
Comparison with Similar Compounds
2-Ethylbutylmagnesium bromide is similar to other Grignard reagents, such as methylmagnesium bromide and phenylmagnesium bromide. its unique structure allows for the formation of specific products that may not be accessible with other Grignard reagents. Similar compounds include:
- Methylmagnesium Bromide (CH3MgBr)
- Phenylmagnesium Bromide (C6H5MgBr)
- Ethylmagnesium Bromide (C2H5MgBr)
These compounds share similar reactivity patterns but differ in the types of products they form and their applications in organic synthesis.
Properties
IUPAC Name |
magnesium;3-methanidylpentane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITSKLDQPUOCGD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([CH2-])CC.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68506-84-3 | |
Record name | 2-Ethyl-1-butyl-magnesiumbromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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